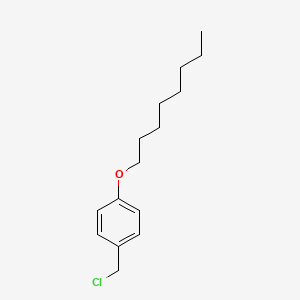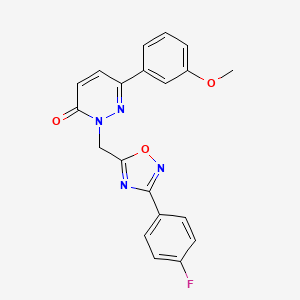
3'-Azido-2',3'-dideoxy-5-hydroxyuridine
Übersicht
Beschreibung
3’-Azido-2’,3’-dideoxy-5-hydroxyuridine is a purine nucleoside analog . It has broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .
Molecular Structure Analysis
The molecular formula of 3’-Azido-2’,3’-dideoxy-5-hydroxyuridine is C9H11N5O5 . Its average mass is 269.214 Da and its monoisotopic mass is 269.076019 Da .Chemical Reactions Analysis
3’-Azido-2’,3’-dideoxy-5-hydroxyuridine is known to inhibit DNA synthesis and induce apoptosis . This is part of its broad antitumor activity against indolent lymphoid malignancies .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
3'-Azido-2',3'-dideoxyuridine (AzddU) is a significant inhibitor of human immunodeficiency virus (HIV) replication in vitro and demonstrates lower bone marrow toxicity compared to other compounds. The catabolic disposition of AzddU in hepatocytes indicates the formation of specific catabolites, highlighting its unique metabolic pathways which may contribute to its low toxicity and effectiveness against HIV (Cretton, Xie, Goudgaon, Schinazi, Chu, & Sommadossi, 1992). Additionally, the metabolism of AzddU in human peripheral blood mononuclear cells and bone marrow cells was studied, revealing novel metabolic pathways for deoxyuridine analogs, suggesting unique features that might influence its action and low toxicity (Zhu, Schinazi, Chu, Williams, Colby, & Sommadossi, 1990).
Antiviral Activity
Various analogues of AzddU, such as 2,5'-anhydro derivatives, have been synthesized and evaluated for potential anti-HIV activity. These analogues have demonstrated significant anti-HIV-1 activity, suggesting the potential of AzddU and its derivatives in HIV treatment (Lin, Shen, August, Brankovan, Yang, Ghazzouli, & Prusoff, 1989). Further, the structure-activity relationships of pyrimidine nucleosides related to AzddU were studied, identifying compounds with high potency and low toxicity, beneficial for treating HIV-1 in human lymphocytes (Chu, Schinazi, Ahn, Ullas, & Gu, 1989).
Development of Prodrugs
Research has been conducted on developing prodrugs of AzddU to improve its pharmacokinetic properties, reduce toxicity, and enhance its anti-HIV activity. For instance, the study of novel prodrugs of AZT (zidovudine), a closely related compound, offers insights into designing effective prodrugs for AzddU (Parang, Wiebe, & Knaus, 2000).
Biochemical and Molecular Studies
Spectroscopic techniques have been utilized to study derivatives of AzddU, such as its biotransformation by environmental strains like Stenotrophomonas maltophilia. These studies provide a deeper understanding of AzddU's chemical properties and its potential environmental impact (Kruszewska, Chmielowiec, Bednarek, Witowska-Jarosz, Dobrowolski, & Misicka, 2003).
Pharmacokinetic Characterization
In vitro and in vivo pharmacokinetic characterizations of AzddU and its prodrugs have been performed to understand their absorption, distribution, metabolism, and excretion. This research is crucial for optimizing drug formulations and dosing regimens for clinical use (Quevedo & Brinón, 2009).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O5/c10-13-12-4-1-7(19-6(4)3-15)14-2-5(16)8(17)11-9(14)18/h2,4,6-7,15-16H,1,3H2,(H,11,17,18)/t4-,6+,7+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXNSKSOBHVEGQ-UBKIQSJTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)O)CO)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)O)CO)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149668 | |
| Record name | 3'-Azido-2',3'-dideoxy-5-hydroxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111495-90-0 | |
| Record name | 3'-Azido-2',3'-dideoxy-5-hydroxyuridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111495900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-Azido-2',3'-dideoxy-5-hydroxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Formamide, N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B3045581.png)



![N-butyl-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B3045586.png)


![5-[(4-Fluorophenyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B3045593.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B3045595.png)


![2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(2-bromophenyl)pyridazin-3(2H)-one](/img/structure/B3045598.png)
![N-(3,4-difluorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B3045600.png)
![N-(4-cyanophenyl)-2-((3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3045602.png)